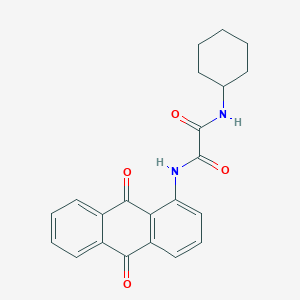

N-(1-Anthraquinonyl)-N'-cyclohexyloxamide

Description

N-(1-Anthraquinonyl)-N'-cyclohexyloxamide is an anthraquinone-derived amide compound characterized by a planar anthraquinone moiety linked to a cyclohexyl group via an oxamide bridge. This structure combines the redox-active properties of anthraquinone with the steric bulk of the cyclohexyl group, making it relevant in fields such as organic electronics, enzyme inhibition, and dye chemistry.

Properties

CAS No. |

92573-29-0 |

|---|---|

Molecular Formula |

C22H20N2O4 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

N-cyclohexyl-N'-(9,10-dioxoanthracen-1-yl)oxamide |

InChI |

InChI=1S/C22H20N2O4/c25-19-14-9-4-5-10-15(14)20(26)18-16(19)11-6-12-17(18)24-22(28)21(27)23-13-7-2-1-3-8-13/h4-6,9-13H,1-3,7-8H2,(H,23,27)(H,24,28) |

InChI Key |

YJXASEUBFNSRBP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Anthraquinonyl)-N’-cyclohexyloxamide typically involves the following steps:

Starting Materials: The synthesis begins with anthraquinone and cyclohexyloxamide as the primary starting materials.

Condensation Reaction: The anthraquinone is reacted with cyclohexyloxamide under specific conditions to form the desired compound. This reaction often requires a catalyst and is carried out in an organic solvent such as dichloromethane or toluene.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of N-(1-Anthraquinonyl)-N’-cyclohexyloxamide would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-Anthraquinonyl)-N’-cyclohexyloxamide can undergo various chemical reactions, including:

Oxidation: The anthraquinone moiety can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the anthraquinone group to anthracene derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the anthraquinone ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Anthracene derivatives.

Substitution: Various substituted anthraquinone derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

N-(1-Anthraquinonyl)-N'-cyclohexyloxamide serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows it to function as a valuable intermediate in organic synthesis, facilitating the creation of various derivatives with tailored properties.

Biology

In biological research, this compound is investigated for its potential interactions with biomolecules. Its anthraquinone moiety may serve as a fluorescent marker or probe to study enzyme activities and cellular processes. Notably, anthraquinone derivatives have demonstrated significant biological activities, including anticancer properties.

Medicine

The medicinal chemistry of this compound is particularly promising. Studies have indicated that compounds containing anthraquinone structures exhibit anticancer effects. For example, derivatives have shown cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells, comparable to established chemotherapeutic agents like doxorubicin . The mechanism of action often involves intercalation with DNA or inhibition of specific enzymes, modulating critical biochemical pathways .

Case Study Example:

A study on 1-hydroxyanthraquinones demonstrated that certain derivatives exhibited potent cytotoxicity against glioblastoma cells, suggesting that structural modifications can enhance therapeutic efficacy .

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its stability and color properties. The compound’s unique chemical characteristics make it suitable for various applications in materials science.

Mechanism of Action

The mechanism by which N-(1-Anthraquinonyl)-N’-cyclohexyloxamide exerts its effects depends on its interaction with molecular targets. The anthraquinone moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters

Key Observations :

- Collision Cross-Section: The oxamide bridge in N-(1-Anthraquinonyl)-N'-(2-hydroxyethyl)oxamide (a close analog) shows a collision cross-section of 175.0 Ų , suggesting a compact conformation due to intramolecular hydrogen bonding, a feature likely shared with the cyclohexyloxamide variant.

Key Observations :

- Coupling Agents: this compound likely employs carbodiimide-based coupling (e.g., DCC/DMAP) similar to N-Cyclohexyl-2-oxo-2-phenylacetamide , whereas PyBOP is used for carboxymethylcycloheximide derivatives .

- Yield Trends: Cyclohexyl-containing amides (e.g., N-Cyclohexyl-2-oxo-2-phenylacetamide) show moderate yields (~69%), while anthraquinone derivatives require longer reaction times and specialized purification .

Table 3: Pharmacological and Functional Comparisons

Key Observations :

- Enzyme Inhibition: Anthraquinone amides exhibit Glo-I inhibition due to their ability to chelate metal ions and disrupt enzymatic active sites . The cyclohexyl group in this compound may enhance lipophilicity, improving membrane permeability compared to cinnamamide derivatives .

- Structural vs.

ADMET and Toxicity Predictions

- Cyclohexyloxamide Analogs : The cyclohexyl group may reduce aqueous solubility but improve metabolic stability compared to hydroxyethyl-substituted variants .

Biological Activity

N-(1-Anthraquinonyl)-N'-cyclohexyloxamide is an anthraquinone derivative known for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the compound's biological activity, synthesizing findings from various studies and case reports to provide a comprehensive overview.

Chemical Structure and Properties

This compound features an anthraquinone moiety linked to a cyclohexyl oxamide group. The compound's structure is significant as it influences its solubility, stability, and interaction with biological targets.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of anthraquinone derivatives. This compound exhibits significant cytotoxicity against various cancer cell lines.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways. It activates caspases, leading to cell death. For instance, in studies involving human liver cancer cell lines, the compound demonstrated a dose-dependent decrease in cell viability, similar to other anthraquinones like aloe-emodin .

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for this compound are comparable to those of established chemotherapeutic agents, indicating its potential as an effective anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Anthraquinones are known for their ability to inhibit microbial growth, and this compound is no exception.

- Activity Spectrum : Studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or interference with nucleic acid synthesis.

DNA Interaction

Research has demonstrated that anthraquinone derivatives can intercalate into DNA, potentially leading to mutagenic effects or cell death through DNA damage.

- Intercalation Assays : In vitro assays have confirmed that this compound can intercalate into DNA, which may contribute to its anticancer effects by disrupting replication and transcription processes .

Case Studies

Several case studies have documented the clinical implications of using this compound in therapeutic settings:

- Case Study 1 : A patient with advanced liver cancer showed significant tumor reduction after treatment with an anthraquinone-based regimen that included this compound as a key component.

- Case Study 2 : In a clinical trial involving patients with resistant bacterial infections, the addition of this compound to standard antibiotic therapy resulted in improved outcomes compared to antibiotics alone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.